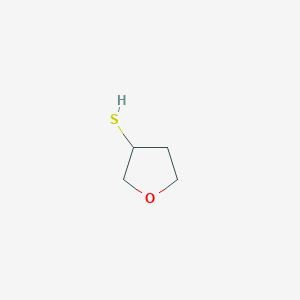

Tetrahydrofuran-3-thiol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

oxolane-3-thiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8OS/c6-4-1-2-5-3-4/h4,6H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBOQHGVVMRFVDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

104.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98071-96-6 | |

| Record name | oxolane-3-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Tetrahydrofuran-3-thiol and Its 2-Methyl Analogue

This guide provides a comprehensive technical overview of Tetrahydrofuran-3-thiol and its closely related, commercially significant analogue, 2-Methylthis compound. It is intended for researchers, chemists, and professionals in the drug development and flavor and fragrance industries who require a deep understanding of these compounds' chemical properties, structure, synthesis, and applications.

Introduction

This compound and its derivatives are heterocyclic organosulfur compounds. The core structure consists of a saturated five-membered ring containing an oxygen atom (a tetrahydrofuran ring) with a thiol (-SH) group attached.[1] While this compound itself is a valuable research chemical, its methylated form, 2-Methylthis compound , is particularly renowned in the flavor industry.[2][3] First identified in beef broth, it is a potent aroma compound prized for its strong meaty, roasted, and savory flavor profile, making it a key component in various food flavorings.[3][4] This guide will focus primarily on the properties of the commercially available 2-Methylthis compound, while drawing parallels to the parent compound.

Molecular Structure and Stereochemistry

The molecular structure of 2-Methylthis compound features a five-membered oxolane ring.[5] The presence of both a methyl group at the C2 position and a thiol group at the C3 position creates two adjacent stereocenters. This results in the existence of four possible stereoisomers: (2R, 3R), (2S, 3S), (2R, 3S), and (2S, 3R).

Commercial products are typically sold as a mixture of these cis and trans isomers.[6] The specific ratio of these isomers can influence the overall organoleptic profile and reactivity of the compound. The interplay between the ether and thiol functional groups within this compact structure imparts a unique set of chemical properties, including its potent aroma and nucleophilic character.[1]

Caption: 2D structure of 2-Methylthis compound.

Physicochemical and Spectroscopic Properties

2-Methylthis compound is a flammable, colorless to pale yellow liquid characterized by a potent, sulfurous odor often described as meaty or roasted.[5][6][7] This powerful aroma makes it detectable at very low concentrations.

Key Physicochemical Data

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₀OS | [5] |

| Molecular Weight | 118.20 g/mol | [5] |

| CAS Number | 57124-87-5 | [5] |

| Appearance | Colorless to pale yellow liquid | [6][8] |

| Boiling Point | 163-168 °C at 760 mmHg | [5][7][8] |

| Specific Gravity | 1.042-1.049 @ 25 °C | [5][6][7] |

| Refractive Index | 1.475-1.491 @ 20 °C | [5][6][7] |

| Solubility | Insoluble in water; soluble in fats and alcohol | [5][9] |

| Flash Point | ~51 °C (124 °F) | [7] |

| Odor Profile | Roasted meat, sulfurous, beefy, chicken | [5][6][7] |

Spectroscopic Characterization

While detailed public spectra for 2-Methylthis compound are scarce, its structure suggests key features for spectroscopic analysis:

-

¹H NMR: Protons on the tetrahydrofuran ring would appear in the aliphatic region. The proton attached to the carbon bearing the thiol group (C3) would likely be shifted downfield. The methyl group protons (C2) would present a distinct signal, and the thiol proton (-SH) would appear as a broad singlet, its chemical shift being concentration and solvent dependent.

-

¹³C NMR: Five distinct carbon signals are expected, corresponding to the four carbons of the ring and the methyl group carbon. The carbons attached to the heteroatoms (oxygen and sulfur) would show characteristic chemical shifts.

-

Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 118. Fragmentation would likely involve the loss of the thiol group, the methyl group, or cleavage of the tetrahydrofuran ring.[10]

-

IR Spectroscopy: Key vibrational bands would include C-H stretching for the aliphatic ring and methyl group, C-O-C stretching for the ether linkage, and a weak S-H stretching band typically observed around 2550 cm⁻¹.

Synthesis and Reactivity

The synthesis of 2-Methylthis compound can be achieved through several routes, often involving multi-step processes.

Common Synthetic Pathway

One patented method involves a three-step reaction starting from 5-hydroxy-2-pentanone.[2]

-

Cyclization: 5-hydroxy-2-pentanone is cyclized to form 4,5-dihydro-2-methylfuran.

-

Thioacetylation: The resulting dihydrofuran undergoes addition of thioacetic acid to yield 2-methylthis compound acetate.[2]

-

Hydrolysis: The thiol acetate intermediate is then hydrolyzed to produce the final product, 2-Methylthis compound.[2]

Other approaches include the vulcanization and subsequent reduction of "bread ketone" (2-hydroxy-3-methyl-2-cyclopenten-1-one).[3]

Caption: A generalized workflow for the synthesis of 2-Methylthis compound.

Chemical Reactivity

The thiol group is the primary site of reactivity. Like other thiols, it is more acidic than its alcohol analogue and is a potent nucleophile, especially in its deprotonated thiolate form. It is also readily oxidized.

-

Nucleophilic Reactions: The thiol can participate in S-alkylation and S-acylation reactions.

-

Oxidation: The thiol can be oxidized to form disulfides (dimers) or further to sulfonic acids. This susceptibility to oxidation is a key consideration for its storage and handling, as dimerization can lead to a change in its aromatic properties.

Applications

Flavor and Fragrance Industry

The predominant application of 2-Methylthis compound is as a high-impact flavoring agent.[2][6] Its powerful savory and meaty notes are used to create or enhance flavors in a wide range of products:

-

Meat Products: It imparts a boiled or roasted beef character and is used extensively in beef, chicken, and other savory flavors.[11]

-

Savory Snacks: Used in soups, sauces, gravies, and snack seasonings.

-

Other Foods: In trace amounts, it can add complexity to coffee, chocolate, nut, and even some fruit flavors like peach and raspberry.[11]

Use levels are typically very low, often in the parts-per-million (ppm) range, due to its high odor intensity.[11]

Pharmaceutical and Chemical Synthesis

The unique structure of tetrahydrofuran thiols makes them valuable intermediates in organic synthesis.[1][12] The reactive thiol group serves as a handle for introducing sulfur-containing moieties into more complex molecules, which is a common strategy in the development of new pharmaceutical agents.[12][13]

Safety and Handling

2-Methylthis compound is classified as a flammable liquid and vapor.[14][15][16] It is also known to cause skin and serious eye irritation and may cause respiratory irritation.[14][15][16] A notable characteristic is its powerful stench.[14]

-

Handling: Use in a well-ventilated area or with local exhaust ventilation is mandatory.[15][16] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and appropriate respiratory protection, should be worn at all times.[15][17] All ignition sources must be eliminated from the handling area, and explosion-proof equipment should be used.[14][16]

-

Storage: Store in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[14][15][16] Containers should be kept tightly closed to prevent both the escape of vapors and potential oxidation.[14][15] It should be stored separately from oxidizing agents.[16]

-

First Aid: In case of skin contact, wash immediately with plenty of soap and water.[14] For eye contact, rinse cautiously with water for several minutes.[14][17] If inhaled, move the person to fresh air.[17] Seek medical attention if irritation persists or if ingested.[14]

Conclusion

2-Methylthis compound is a specialty chemical of significant importance, particularly in the flavor industry. Its unique molecular structure, characterized by a tetrahydrofuran ring with methyl and thiol substituents, gives rise to its potent meaty aroma and useful chemical reactivity. A thorough understanding of its properties, synthesis, and safe handling procedures is essential for its effective and responsible use in research and commercial applications.

References

-

Wright, J. (2009, May). Flavor Bites: 2-Methyl 3-Tetrahydrofuranthiol. Perfumer & Flavorist, 34, 16. Available at: [Link]

-

Axxence Aromatic GmbH. (2025, December 5). Safety Data Sheet: NATURAL 2-METHYL this compound. Available at: [Link]

-

The Good Scents Company. 2-methyl-3-tetrahydrofuran thiol. TGSC Information System. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 62128, Tetrahydro-2-methyl-3-furanthiol. PubChem. Available at: [Link]

-

FlavScents. 2-methyl-3-tetrahydrofuran thiol. Available at: [Link]

-

Axxence Aromatic GmbH. (2025, December 5). Safety Data Sheet: NATURAL 2-METHYL this compound (EU). Available at: [Link]

-

Perflavory. 2-methyl-3-tetrahydrofuran thiol. Available at: [Link]

- Google Patents. (2020). CN108440457B - Preparation method and application of 2-methylthis compound.

- Google Patents. (2020). CN111943916A - Preparation method of 2-methylthis compound.

-

Perfumer & Flavorist. (2009, April 10). Flavor Bites: 2-Methyl 3-Tetrahydrofuranthiol. Available at: [Link]

-

NIST. 2-methyl-3-tetrahydrofurylthiol. NIST Chemistry WebBook. Available at: [Link]

-

Organic Chemistry Portal. Synthesis of tetrahydrofurans. Available at: [Link]

-

The Good Scents Company. (Z+E)-2,5-dimethyl-3-tetrahydrofuran thiol. TGSC Information System. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. CN108440457B - Preparation method and application of 2-methylthis compound - Google Patents [patents.google.com]

- 3. CN111943916A - Preparation method of 2-methylthis compound - Google Patents [patents.google.com]

- 4. perfumerflavorist.com [perfumerflavorist.com]

- 5. Tetrahydro-2-methyl-3-furanthiol | C5H10OS | CID 62128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-methyl-3-tetrahydrofuran thiol [thegoodscentscompany.com]

- 7. 2-methyl-3-tetrahydrofuran thiol [flavscents.com]

- 8. 2-methyl-3-tetrahydrofuran thiol [perflavory.com]

- 9. (Z+E)-2,5-dimethyl-3-tetrahydrofuran thiol, 26486-21-5 [thegoodscentscompany.com]

- 10. 2-methyl-3-tetrahydrofurylthiol [webbook.nist.gov]

- 11. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 12. nbinno.com [nbinno.com]

- 13. Page loading... [wap.guidechem.com]

- 14. fishersci.es [fishersci.es]

- 15. axxence.de [axxence.de]

- 16. axxence.de [axxence.de]

- 17. chemicalbook.com [chemicalbook.com]

What is 2-methyloxolane-3-thiol?

An In-depth Technical Guide to 2-Methyloxolane-3-thiol for Researchers and Drug Development Professionals

Introduction

2-Methyloxolane-3-thiol, also known as 2-methyl-3-tetrahydrofuranthiol, is a pivotal sulfur-containing heterocyclic compound that commands significant attention in the fields of flavor chemistry and food science.[1][2] Its profound impact stems from an exceptionally low aroma threshold and a potent, characteristic meaty and savory aroma profile.[1][3] This volatile compound is a key contributor to the desirable roasted and cooked notes in a variety of food products, particularly in meat.[3][4] Its presence, even in trace amounts, can significantly enhance the overall flavor profile, making it an indispensable tool for flavorists and food technologists.[1] This guide provides a comprehensive technical overview of its chemical properties, formation pathways, synthesis, analytical methodologies, and applications, tailored for a scientific audience.

Chemical and Physical Properties

2-Methyloxolane-3-thiol is a structurally specific molecule with a tetrahydrofuran ring substituted with a methyl group at the 2-position and a thiol (sulfhydryl) group at the 3-position.[5] This structure gives rise to stereoisomerism, with four possible stereoisomers (cis and trans pairs of enantiomers) that exhibit perceptible differences in odor features and intensities.[6][7][8] Commercially, it is often supplied as a mixture of cis and trans isomers.

Table 1: Core Chemical and Physical Properties of 2-Methyloxolane-3-thiol

| Property | Value | Source(s) |

| IUPAC Name | 2-methyloxolane-3-thiol | [5][9] |

| Synonyms | 2-Methyl-3-tetrahydrofuranthiol, Tetrahydro-2-methyl-3-furanthiol | [5] |

| CAS Number | 57124-87-5 (for the mixture of isomers) | [9] |

| FEMA Number | 3787 | [5] |

| Molecular Formula | C₅H₁₀OS | [9] |

| Molecular Weight | 118.20 g/mol | [5] |

| Appearance | Colorless to pale yellow clear liquid | [10] |

| Boiling Point | 160-168 °C at 760 mmHg | [4] |

| Density | ~1.04 g/mL at 25 °C | [2] |

| Refractive Index | ~1.488 at 20 °C | |

| Vapor Pressure | ~3.0 mm/Hg at 25 °C | [4][10] |

| Solubility | Insoluble in water; soluble in fat and ethanol | [5] |

Natural Occurrence and Formation Pathways

2-Methyloxolane-3-thiol has been identified as a naturally occurring volatile in heated meat products, such as pork.[2] Its formation is primarily attributed to thermal degradation and reaction pathways that occur during cooking.

Key Formation Mechanisms:

-

Maillard Reaction: This is the most common pathway for its generation.[3] It involves the reaction between a sulfur-containing amino acid, typically cysteine, and a reducing sugar. The reaction cascade produces key intermediates that ultimately cyclize and form the thiol.

-

Thiamine Degradation: The thermal degradation of thiamine (Vitamin B1) is another significant source of this potent aroma compound.[3] Thiamine's structure contains a thiazole ring and a pyrimidine ring, which upon heating, can break down to yield sulfur-containing fragments that contribute to the formation of 2-methyloxolane-3-thiol.[3]

Caption: Maillard reaction pathway for 2-methyloxolane-3-thiol formation.

Synthesis and Manufacturing

The commercial production of 2-methyloxolane-3-thiol is achieved through multi-step organic synthesis. A common method involves starting with 5-hydroxy-2-pentanone.[1][11] Enantioselective syntheses have also been developed to isolate specific stereoisomers, utilizing techniques like Sharpless asymmetric dihydroxylation and the Mitsunobu reaction to investigate the distinct sensory properties of each isomer.[7]

Exemplary Synthesis Protocol

A patented method outlines a three-step process to produce 2-methyloxolane-3-thiol:[1][11]

-

Step 1: Cyclization to form 4,5-Dihydro-2-methylfuran.

-

5-hydroxy-2-pentanone is heated in the presence of an acid catalyst (e.g., phosphoric acid).

-

An intramolecular dehydration reaction occurs, leading to the formation of the cyclic intermediate, 4,5-dihydro-2-methylfuran. The product is collected via distillation.

-

-

Step 2: Thioacetylation.

-

The 4,5-dihydro-2-methylfuran is reacted with thioacetic acid, often with a base catalyst like piperidine.

-

This step adds the thioacetate group to the furan ring, yielding 2-methyltetrahydrofuran-3-thiol acetate.

-

-

Step 3: Hydrolysis to the Thiol.

-

The thioacetate intermediate is hydrolyzed, typically under acidic conditions (e.g., in glacial acetic acid).

-

This final step removes the acetyl group, yielding the target compound, 2-methyloxolane-3-thiol, which is then purified by vacuum distillation.[1]

-

Caption: General three-step synthesis workflow for 2-methyloxolane-3-thiol.

Analytical Methodologies

The analysis of this potent, volatile thiol requires sensitive and specific analytical techniques. Gas chromatography is the most common method for its separation and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for identifying and quantifying 2-methyloxolane-3-thiol in complex food matrices.

-

Principle: The sample is volatilized and separated based on its boiling point and affinity for the GC column's stationary phase. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification.

-

Sample Preparation: Due to its high volatility and trace concentrations, sample preparation often involves solvent extraction or solid-phase microextraction (SPME) to isolate and concentrate the analytes.[12] Dilution in a suitable solvent is necessary for analyzing standards or concentrated samples.[12]

Table 2: Typical GC-MS Parameters for Analysis

| Parameter | Typical Setting | Rationale |

| Column | Non-polar or semi-polar (e.g., DB-5ms) | Provides good separation for a wide range of volatile and semi-volatile compounds. |

| Injector Temp. | 250 °C | Ensures rapid and complete volatilization of the analyte without thermal degradation. |

| Carrier Gas | Helium | Inert gas that provides good chromatographic efficiency. |

| Oven Program | Start at a low temp (~40 °C), ramp to a high temp (~300 °C) | Allows for the separation of highly volatile compounds first, followed by less volatile ones. |

| Detector | Mass Spectrometer | Provides definitive identification through mass spectra and selective quantification. |

Gas Chromatography-Olfactometry (GC-O)

To understand the sensory contribution of individual stereoisomers, GC-O is employed. In this technique, the effluent from the GC column is split, with one portion going to a detector (like an FID or MS) and the other to a sniffing port where a trained panelist can assess the odor of the eluting compounds.[7] This allows for the direct correlation of a specific chromatographic peak with its perceived aroma.

Applications in Flavor and Fragrance

The primary application of 2-methyloxolane-3-thiol is as a flavor ingredient.[2] Its powerful and authentic meaty character makes it invaluable for creating savory flavor systems.

-

Flavor Profile: At very low concentrations (ppb range), it imparts notes described as roasted beef, chicken, brothy, and savory, with subtle alliaceous (onion/garlic) nuances.[4]

-

Usage Levels:

-

Soups and Broths: ~1 ppm

-

Meat Products: ~2 ppm

-

Snack Foods: ~15 ppm

-

-

Synergy: It is often used in combination with other flavor compounds, such as pyrazines and other sulfur compounds, to build a complete and complex savory flavor profile. For instance, it has been included in formulations for chicken oily flavors.[1]

Safety and Handling

As a reactive sulfur compound, proper handling of 2-methyloxolane-3-thiol is essential. The information is derived from available Safety Data Sheets (SDS).[13][14]

Table 3: Summary of GHS Hazard Information

| Hazard Class | GHS Statement | Pictogram |

| Physical Hazard | H226: Flammable liquid and vapor | 🔥 |

| Health Hazard | H315: Causes skin irritation | ❗ |

| Health Hazard | H319: Causes serious eye irritation | ❗ |

| Health Hazard | H335: May cause respiratory irritation | ❗ |

-

Handling: Use in a well-ventilated area or fume hood.[13] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[14] Keep away from heat, sparks, and open flames.[13]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[14] It should be stored in an area designated for flammable liquids.[13]

-

Stability: The compound is stable under normal storage conditions but is incompatible with strong oxidizing agents, strong bases, and strong acids.[13]

Conclusion

2-Methyloxolane-3-thiol is a high-impact aroma chemical of significant importance to the flavor industry. Its potent meaty and savory characteristics, derived from complex formation pathways during thermal processing, make it a critical component in modern flavor creation. A thorough understanding of its chemical properties, stereoisomeric nuances, synthesis routes, and analytical methods is crucial for its effective and safe application. As consumer demand for authentic and robust savory flavors continues to grow, the role of well-characterized molecules like 2-methyloxolane-3-thiol will remain central to innovation in food science and technology.

References

-

The Good Scents Company. (n.d.). 2-methyl-3-tetrahydrofuran thiol. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). 2-METHYLOXOLANE-3-THIOL | CAS 57124-87-5. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 62128, Tetrahydro-2-methyl-3-furanthiol. Retrieved from [Link]

-

Advanced Biotech. (2025). Safety Data Sheet: 2-Methyl-3-Furanthiol 5% ETOH Natural. Retrieved from [Link]

-

KL-Chem. (n.d.). FEMA 3787;2-Methyloxolane-3-thiol. Retrieved from [Link]

-

Fisher Scientific. (2023). Safety Data Sheet: 2-Methylthis compound, mixed isomers. Retrieved from [Link]

- Sicaire, A. G., Vian, M., Filly, A., & Chemat, F. (2015). 2-Methyloxolane (2-MeOx) as Sustainable Lipophilic Solvent to Substitute Hexane for Green Extraction of Natural Products. Properties, Applications, and Perspectives. Molecules, 20(10), 18456-18471.

- Rakotomanomana, N., Filly, A., & Fabiano-Tixier, A. S. (2017). 2-Methyloxolane as a Bio-Based Solvent for Green Extraction of Aromas from Hops (Humulus lupulus L.). Molecules, 22(4), 573.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 34742, 2-Methyloxolan-3-ol. Retrieved from [Link]

-

ResearchGate. (n.d.). Production of 2-methyloxolane from hemicellulose-rich biomass (summarized). Retrieved from [Link]

-

Perflavory. (n.d.). 2-methyl-3-tetrahydrofuran thiol. Retrieved from [Link]

-

Pioneer Biotech. (n.d.). 2-Methylthis compound Manufacturers, Suppliers, Factory. Retrieved from [Link]

-

ResearchGate. (n.d.). Flavor chemistry of 2-methyl-3-furanthiol, an intense meaty aroma compound | Request PDF. Retrieved from [Link]

- Dai, Y., Shao, J., Yang, S., Sun, B., Liu, Y., Ning, T., & Tian, H. (2015). Enantioselective syntheses and sensory properties of 2-methyl-tetrahydrofuran-3-thiol acetates. Journal of Agricultural and Food Chemistry, 63(2), 464-468.

- Titov, V. Y., Ivanov, A. V., & Tsentalovich, Y. P. (2023). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Molecules, 28(18), 6667.

- Rakotomanomana, N., Filly, A., & Fabiano-Tixier, A. S. (2020). 2-Methyloxolane as a Bio-Based Solvent for Green Extraction of Aromas from Hops (Humulus lupulus L.). Molecules, 25(8), 1801.

- Google Patents. (n.d.). CN108440457B - Preparation method and application of 2-methylthis compound.

-

ResearchGate. (n.d.). Enantioselective Syntheses and Sensory Properties of 2-Methyl-tetrahydrofuran-3-thiol Acetates | Request PDF. Retrieved from [Link]

-

Fisher Scientific. (n.d.). 2-Methylthis compound, 97%, mixed isomers, Thermo Scientific. Retrieved from [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. 2-Methylthis compound | 57124-87-5 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. 2-methyl-3-tetrahydrofuran thiol [thegoodscentscompany.com]

- 5. Tetrahydro-2-methyl-3-furanthiol | C5H10OS | CID 62128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-methyl-3-tetrahydrofuran thiol [perflavory.com]

- 7. Enantioselective syntheses and sensory properties of 2-methyl-tetrahydrofuran-3-thiol acetates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 2-METHYLOXOLANE-3-THIOL | CAS 57124-87-5 [matrix-fine-chemicals.com]

- 10. parchem.com [parchem.com]

- 11. CN108440457B - Preparation method and application of 2-methylthis compound - Google Patents [patents.google.com]

- 12. 2-Methylthis compound Manufacturers, Suppliers, Factory - Wholesale Price - Pioneer Biotech [pioneer-biotech.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.es [fishersci.es]

An In-Depth Technical Guide to the Physical Properties of 2-Methyltetrahydrofuran-3-thiol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyltetrahydrofuran-3-thiol, a heterocyclic thiol, is a significant compound in the fields of flavor chemistry and organic synthesis.[1] Its potent, meaty, and sulfurous aroma makes it a key component in the formulation of savory flavors, particularly for meat and chicken profiles.[2][3] Beyond its sensory characteristics, its structural features, comprising a tetrahydrofuran ring and a thiol group, impart a unique reactivity profile that is of interest to synthetic chemists. This guide provides a comprehensive overview of the physical and chemical properties of 2-Methylthis compound, offering valuable insights for its application in research and development.

Molecular Structure

The molecular structure of 2-Methylthis compound consists of a five-membered saturated ether ring (tetrahydrofuran) substituted with a methyl group at the 2-position and a thiol group at the 3-position. The presence of two stereocenters at the C2 and C3 positions means that the molecule can exist as four different stereoisomers (two pairs of enantiomers: (2R,3R) and (2S,3S), and (2R,3S) and (2S,3R)). The commercial product is typically a mixture of cis and trans isomers.

Caption: Molecular Structure of 2-Methylthis compound

Physical Properties

The physical properties of 2-Methylthis compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various experimental setups.

| Property | Value | Source(s) |

| Molecular Formula | C5H10OS | [4] |

| Molecular Weight | 118.20 g/mol | [4] |

| Appearance | Colorless to light yellow liquid | |

| Odor | Meaty, roasted, chicken, brothy, potent | [3] |

| Boiling Point | 160-168 °C | [4] |

| Melting Point | Not available | |

| Density | 1.04 - 1.064 g/mL at 25 °C | [3][5] |

| Refractive Index | 1.4750 - 1.4910 at 20 °C | [2] |

| Flash Point | 51 °C (124 °F) | [2] |

| Solubility | Slightly soluble in water; soluble in alcohol | [2][3] |

Spectral Properties

Detailed spectral data for 2-Methylthis compound is not extensively available in public databases. The following provides an overview of the expected spectral characteristics based on its structure and available information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Signals corresponding to the methyl protons, the methine protons at C2 and C3, and the methylene protons at C4 and C5. The thiol proton (SH) would also be present, with its chemical shift being concentration and solvent dependent.

-

¹³C NMR: Five distinct carbon signals corresponding to the methyl carbon, the two methine carbons (C2 and C3), and the two methylene carbons (C4 and C5).

Infrared (IR) Spectroscopy

An ATR-IR spectrum is available on SpectraBase, but detailed peak assignments are not provided.[6] Based on the functional groups present, the IR spectrum of 2-Methylthis compound would be expected to show characteristic absorption bands for:

-

S-H stretch: A weak absorption band typically in the region of 2550-2600 cm⁻¹.

-

C-S stretch: A weak absorption band in the region of 600-800 cm⁻¹.

-

C-O-C stretch (ether): A strong absorption band in the region of 1050-1150 cm⁻¹.

-

C-H stretch (alkane): Absorption bands in the region of 2850-3000 cm⁻¹.

Mass Spectrometry (MS)

GC-MS data from the NIST database indicates the top three mass-to-charge ratio (m/z) peaks are at 41, 74, and 45.[4] A more detailed fragmentation analysis is not publicly available. The molecular ion peak [M]⁺ would be expected at m/z 118.

Chemical Properties and Reactivity

The chemical reactivity of 2-Methylthis compound is dictated by the presence of the thiol and the tetrahydrofuran ether linkage.

-

Thiol Group Reactivity: The thiol group is weakly acidic and can be deprotonated by a strong base to form a thiolate anion. This thiolate is a potent nucleophile and can participate in various nucleophilic substitution and addition reactions. Thiols can also be oxidized to form disulfides.

-

Ether Group Stability: The tetrahydrofuran ring is a cyclic ether, which is generally stable under neutral and basic conditions. However, it can be cleaved by strong acids.

-

Stability: The compound is considered stable under normal conditions.[7] However, like many thiols, it may be susceptible to oxidation upon prolonged exposure to air.

Synthesis

A peer-reviewed method for the enantioselective synthesis of 2-methyl-tetrahydrofuran-3-thiol acetate has been reported, which can be adapted for the synthesis of the thiol itself.[8] The key steps involve the Sharpless asymmetric dihydroxylation of an alkene precursor to introduce the desired stereochemistry at the hydroxyl group, followed by conversion of the alcohol to the thiol. A general synthetic approach is outlined below.

Caption: A generalized workflow for the synthesis of 2-Methylthis compound.

A detailed experimental protocol based on a Chinese patent involves the reaction of 4,5-dihydro-2-methylfuran with thioacetic acid, followed by hydrolysis to yield 2-Methylthis compound.[1]

Step 1: Synthesis of 2-Methylthis compound acetate In a reaction vessel, 4,5-dihydro-2-methylfuran is reacted with thioacetic acid in the presence of a catalytic amount of hexahydropyridine at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). After completion, the reaction mixture is neutralized with acetic acid and extracted with isopropyl ether. The organic layer is washed with saturated brine, and the solvent is removed under reduced pressure to yield 2-Methylthis compound acetate.[1]

Step 2: Hydrolysis to 2-Methylthis compound The crude 2-Methylthis compound acetate is then hydrolyzed. 10g of the acetate is added dropwise to 50 ml of glacial acetic acid and stirred at room temperature. The reaction is monitored by TLC. Upon completion, the water phase is separated, and the crude product is purified by distillation under reduced pressure to give 2-Methylthis compound.[1]

Safety and Handling

2-Methylthis compound is a flammable liquid and vapor. It causes skin irritation and serious eye irritation. It is recommended to handle this chemical in a well-ventilated area, away from heat, sparks, and open flames. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.

GHS Hazard Statements:

-

H226: Flammable liquid and vapor.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

Conclusion

2-Methylthis compound is a valuable compound with distinct physical and chemical properties that make it useful in both academic research and industrial applications. Its characteristic aroma has cemented its place in the flavor and fragrance industry, while its reactive thiol and stable ether functionalities offer opportunities for synthetic chemists. A thorough understanding of its properties, as outlined in this guide, is essential for its safe and effective use. Further research to fully characterize its spectral properties and explore its reactivity in greater detail would be a valuable contribution to the scientific literature.

References

-

PubChem. Tetrahydro-2-methyl-3-furanthiol. National Center for Biotechnology Information. [Link]

-

SpectraBase. 2-Methylthis compound, trans-. [Link]

-

NIST. 2-Methyl-3-furanthiol. National Institute of Standards and Technology. [Link]

-

PubChem. (2R,3S)-2-Methylthis compound. National Center for Biotechnology Information. [Link]

-

FlavScents. 2-methyl-3-tetrahydrofuran thiol. [Link]

-

SpectraBase. 2-Methyl-3-tetrahydrofuranthiol. [Link]

-

Monument Chemical. 2-Methyltetrahydrofuran (2-MethylTHF). [Link]

-

ACS Publications. Enantioselective Syntheses and Sensory Properties of 2-Methyl-tetrahydrofuran-3-thiol Acetates. [Link]

-

SpectraBase. 2-Methyl-tetrahydrofuran. [Link]

-

The Good Scents Company. 2-methyl-3-tetrahydrofuran thiol. [Link]

-

Wikipedia. 2-Methyltetrahydrofuran. [Link]

-

eCommons. The infrared spectra of furan, tetrahydrofuran, and some of their methyl substituted derivatives. [Link]

-

Ventos. 2-METHYLthis compound. [Link]

-

ResearchGate. Enantioselective Syntheses and Sensory Properties of 2-Methyl-tetrahydrofuran-3-thiol Acetates. [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. 2-methyl-3-tetrahydrofuran thiol [flavscents.com]

- 3. 2-METHYLthis compound [ventos.com]

- 4. Tetrahydro-2-methyl-3-furanthiol | C5H10OS | CID 62128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Methylthis compound | 57124-87-5 [chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. monumentchemical.com [monumentchemical.com]

- 8. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to Tetrahydrofuran-3-thiol (CAS 57124-87-5)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Unique Heterocycle

Tetrahydrofuran-3-thiol and its derivatives, such as 2-methylthis compound, represent a fascinating class of organosulfur compounds. While firmly established in the flavor and fragrance industry for their potent, meaty, and savory aroma profiles, their potential in medicinal chemistry and drug development remains a largely unexplored frontier.[1][2][3] This guide, intended for the discerning researcher and drug development professional, moves beyond the surface-level applications to provide a comprehensive technical overview of this molecule. We will delve into its synthesis, analytical characterization, and crucially, explore its latent potential as a scaffold in pharmaceutical research, grounded in the known biological activities of related furan and thiol-containing compounds.[4][5][6][7][8][9] Our objective is to equip you with the foundational knowledge and detailed methodologies necessary to unlock the full scientific value of this intriguing heterocycle.

Section 1: Physicochemical Properties and Safety

Core Chemical Identity

This compound is a saturated five-membered ring containing an oxygen atom and a thiol (-SH) group attached to the third carbon.[1] The presence of both an ether and a thiol functionality within this compact structure imparts a unique reactivity profile.[1]

Table 1: Key Physicochemical Data for 2-Methylthis compound (CAS 57124-87-5)

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₀OS | [10][11] |

| Molecular Weight | 118.20 g/mol | [10][11] |

| Appearance | Colorless to pale yellow liquid | [12][13] |

| Odor Profile | Meaty, roasted, chicken, brothy, sulfurous | [11][12] |

| Boiling Point | 160-168 °C (lit.) | [11] |

| Density | 1.04 g/mL at 25 °C (lit.) | [11][13] |

| Refractive Index | n20/D 1.488 (lit.) | [11] |

| Solubility | Slightly soluble in water | [12] |

| InChI Key | DBPHPBLAKVZXOY-UHFFFAOYSA-N | [11] |

Safety and Handling: A Self-Validating Protocol

As with all thiol-containing compounds, meticulous adherence to safety protocols is paramount. The primary hazards associated with 2-methylthis compound are its flammability and potential for irritation.[11]

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields or goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves.[11]

-

Ventilation: All handling of this volatile compound should be conducted within a certified chemical fume hood to avoid inhalation of vapors.[14]

-

Fire Safety: This compound is a flammable liquid.[11] Keep away from open flames, sparks, and hot surfaces. Use explosion-proof equipment for storage and transfer.[14]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids.

-

Disposal: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.

Section 2: Synthesis of this compound and its Derivatives

The synthesis of 2-methylthis compound can be approached through several routes. Below are two distinct, detailed protocols derived from patented methodologies, offering researchers flexibility based on available starting materials and desired scale.

Synthesis Route 1: From 5-Hydroxy-2-pentanone

This three-step synthesis offers a controlled approach to the target molecule, minimizing isomer formation.[15]

Step 1: Cyclization to 4,5-Dihydro-2-methylfuran

-

To a reaction vessel equipped with a stirrer and condenser, add 5-hydroxy-2-pentanone and a catalytic amount of phosphoric acid (molar ratio of approximately 326:1).[15]

-

Heat the mixture to induce cyclization via dehydration. Monitor the reaction progress by Gas Chromatography (GC) until the starting material is consumed.

-

Upon completion, carefully distill the product, 4,5-dihydro-2-methylfuran, from the reaction mixture.

Step 2: Thioacetate Addition

-

In a separate vessel, charge the synthesized 4,5-dihydro-2-methylfuran.

-

Add thioacetic acid (in a slight molar excess) and a catalytic amount of piperidine.[15]

-

Stir the reaction at room temperature. The reaction is typically complete within 2 hours. Monitor progress via Thin Layer Chromatography (TLC).[15]

-

Neutralize the reaction mixture with an acid (e.g., acetic acid) and perform a liquid-liquid extraction with a suitable organic solvent like isopropyl ether.[15]

-

Wash the organic phase with saturated brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-methylthis compound acetate.[15]

Step 3: Hydrolysis to 2-Methylthis compound

-

Dissolve the 2-methylthis compound acetate in an acetic acid solution.[15]

-

Stir at room temperature and monitor by TLC until the hydrolysis is complete.[15]

-

Separate the aqueous phase. The remaining crude product is purified by vacuum distillation to yield the final 2-methylthis compound.[15]

Caption: Synthesis of 2-methylthis compound from 5-hydroxy-2-pentanone.

Synthesis Route 2: From "Bread Ketone" (2-Acetyl-2,5-dihydrofuran)

This two-step process offers a more direct route, though it may require careful purification.[16]

Step 1: Vulcanization

-

Dissolve "bread ketone" in a suitable solvent such as acetonitrile.

-

Add a vulcanizing agent, for example, phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.[16]

-

Heat the reaction mixture, typically between 40-70°C, and monitor its progress by TLC.[16]

-

Upon completion, adjust the pH to 7-8 with an aqueous solution of sodium carbonate.[16]

-

Extract the product with an organic solvent, and remove the solvent under reduced pressure to obtain the intermediate.[16]

Step 2: Reduction

-

Dissolve the intermediate from Step 1 in a C₁-C₆ alcohol solvent.[16]

-

Cool the solution to 10-20°C.[16]

-

Add a reducing agent, such as sodium borohydride or potassium borohydride, portion-wise while maintaining the temperature.[16]

-

Allow the reaction to proceed until completion (monitored by TLC).

-

Perform a standard aqueous workup and extract the product with an organic solvent.

-

Purify the final product by vacuum distillation.

Caption: Synthesis of 2-methylthis compound from "Bread Ketone".

Section 3: Analytical Methodologies

Accurate characterization of this compound is critical for both quality control in synthesis and for understanding its behavior in various applications.

Spectroscopic Characterization

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum will prominently feature a weak S-H stretching band around 2550 cm⁻¹, a C-S stretching band, and characteristic C-O-C stretching bands of the tetrahydrofuran ring.[10][18]

-

Mass Spectrometry (MS): GC-MS is the preferred method for both identification and quantification. The mass spectrum will show the molecular ion peak (m/z = 118 for the 2-methyl derivative) and characteristic fragmentation patterns resulting from the loss of the thiol group and ring cleavage.[10][19]

Table 2: Representative Spectroscopic Data

| Technique | Key Features | Reference |

| FTIR | S-H stretch (~2550 cm⁻¹), C-O-C stretch | [10][18] |

| GC-MS | Molecular Ion (m/z 118 for C₅H₁₀OS), fragmentation patterns | [10] |

Chromatographic Analysis: A Protocol for Purity and Odor Profiling

Gas Chromatography coupled with Mass Spectrometry (GC-MS) and Olfactometry (GC-O) are powerful tools for analyzing this compound.

-

Sample Preparation: Prepare a dilute solution of the synthesized this compound in a high-purity solvent (e.g., dichloromethane or diethyl ether). For complex matrices, a headspace solid-phase microextraction (HS-SPME) with a DVB/CAR/PDMS fiber can be employed for selective extraction of volatile sulfur compounds.[20]

-

Instrumentation:

-

GC System: Agilent 8890 GC or equivalent.

-

Column: A column suitable for sulfur compounds, such as an Agilent J&W DB-Sulfur SCD column, is recommended for optimal peak shape and resolution.[21]

-

Injector: Split/splitless injector at 250°C.

-

Oven Program: Start at 40°C, hold for 2 minutes, then ramp at 5°C/min to 240°C and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

-

MS System:

-

Detector: Mass Spectrometer (e.g., Agilent 5977B MSD).

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 350.

-

-

Data Analysis: Identify the peak corresponding to this compound by its retention time and mass spectrum. Compare the obtained spectrum with a reference library (e.g., NIST).[10]

-

Instrumentation: Utilize a GC-MS system equipped with an effluent splitter that directs a portion of the column effluent to an olfactory port.[22]

-

Panelist Training: Use trained sensory panelists who can reliably identify and describe various aroma characteristics.

-

Analysis: As the sample elutes from the GC column, a panelist sniffs the effluent at the olfactory port and records the time, intensity, and description of any perceived odors.

-

Data Correlation: Correlate the sensory data with the peaks detected by the MS to identify the specific compounds responsible for the characteristic aromas. This is particularly insightful for chiral compounds, as stereoisomers can have distinct odors.[20][23]

Caption: A potential drug discovery workflow utilizing the this compound scaffold.

Conclusion

This compound is a molecule at the intersection of established industrial application and nascent scientific potential. This guide has provided a comprehensive overview of its synthesis, characterization, and safe handling, while also postulating a logical, evidence-based rationale for its exploration in drug discovery. For the researcher, this compound offers a rich field for investigation, from refining synthetic routes and exploring its chemical reactivity to designing and screening novel derivatives for biological activity. It is our hope that this technical guide will serve as a valuable resource, inspiring further research into the full potential of this versatile sulfur-containing heterocycle.

References

- Google Patents. (n.d.). CN108440457B - Preparation method and application of 2-methylthis compound.

- Google Patents. (n.d.). CN111943916A - Preparation method of 2-methylthis compound.

-

PubChem. (n.d.). Tetrahydro-2-methyl-3-furanthiol. Retrieved from [Link]

- Google Patents. (n.d.). CN1141296A - Preparation method of 2-methyl-3-methylthiofuran.

-

FlavorSum. (n.d.). Unlocking Flavor Secrets: Guidelines for Food and Beverage Sensory Analysis. Retrieved from [Link]

-

BRF Ingredients. (2025). How to validate flavorings: aroma testing and sensory evaluation. Retrieved from [Link]

-

METS Lab. (2025). From Flavor to Freshness: Unlocking Quality with Sensory Analysis. Retrieved from [Link]

-

NIST. (n.d.). 2-Methyl-3-furanthiol. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Methyl-3-tetrahydrofuranthiol - Optional[ATR-IR] - Spectrum. Retrieved from [Link]

-

Henderson, T. (2024, October 7). Flavor Profiling Analysis: A Laboratory Guide to Principles and Methods. Retrieved from [Link]

-

PubMed. (n.d.). Furans, thiophenes and related heterocycles in drug discovery. Retrieved from [Link]

-

ResearchGate. (n.d.). Role of solvent tetrahydrofuran (THF). a Variation of solvent (only.... Retrieved from [Link]

-

Everglow Spirits. (n.d.). Sensory assessment: How to implement flavour evaluation techniques. Retrieved from [Link]

-

Wikipedia. (n.d.). Thiol-ene reaction. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2-methyl-3-tetrahydrofuran thiol. Retrieved from [Link]

-

PubChem. (n.d.). (2R,3S)-2-Methylthis compound. Retrieved from [Link]

-

PubMed. (2024). Synthesis and antiproliferative activity of a tetrahydrofuran analog of FR901464. Retrieved from [Link]

-

ResearchGate. (2025). Enantioselective Syntheses and Sensory Properties of 2-Methyl-tetrahydrofuran-3-thiol Acetates | Request PDF. Retrieved from [Link]

-

PubMed Central. (2021). Medicinal Thiols: Current Status and New Perspectives. Retrieved from [Link]

- Google Patents. (n.d.). US6479677B1 - Processes for the preparation of 2-methylfuran and 2-methyltetrahydrofuran.

-

Pharmacophore. (2024). Pharmacological activity of furan derivatives. Retrieved from [Link]

-

Longdom Publishing. (n.d.). Utilizing the Stereochemical Complexity of Chiral Sulfur Compounds. Retrieved from [Link]

-

PubMed Central. (2022). The Use of the Thiol-Ene Addition Click Reaction in the Chemistry of Organosilicon Compounds: An Alternative or a Supplement to the Classical Hydrosilylation?. Retrieved from [Link]

-

PubMed Central. (n.d.). Mechanistic Study of the Reaction of Thiol‐Containing Enzymes with α,β‐Unsaturated Carbonyl Substrates by Computation and Chemoassays. Retrieved from [Link]

-

ResearchGate. (2025). Furans, Thiophenes and Related Heterocycles in Drug Discovery. Retrieved from [Link]

-

Ventos. (n.d.). 2-METHYLthis compound. Retrieved from [Link]

-

PubMed Central. (n.d.). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Retrieved from [Link]

-

PubMed Central. (n.d.). Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. Retrieved from [Link]

-

Oriental Journal of Chemistry. (n.d.). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Review on Chemistry and Therapeutic Activity of the Derivatives of Furan and Oxazole: The Oxygen Containing Heterocycles. Retrieved from [Link]

-

ACS Publications. (2015). Enantioselective Syntheses and Sensory Properties of 2-Methyl-tetrahydrofuran-3-thiol Acetates. Retrieved from [Link]

-

YouTube. (2023). Introduction to and Synthesis of Thiols for Organic Chemistry. Retrieved from [Link]

-

Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Tetrahydro-2-methyl-3-furanthiol in Pharmaceutical Synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Thiol. Retrieved from [Link]

-

Agilent. (2023). Analysis of Sulfur Compounds in High-Purity Hydrogen Using an Agilent GC/SCD. Retrieved from [Link]

-

SilcoTek Corporation. (n.d.). Gas Chromatography: an Accurate, Fundamental Tool in Sulphur Analysis. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 2-methyl-3-tetrahydrofuran thiol [thegoodscentscompany.com]

- 3. Buy this compound | 98071-96-6 [smolecule.com]

- 4. Furans, thiophenes and related heterocycles in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Medicinal Thiols: Current Status and New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacological activity of furan derivatives [wisdomlib.org]

- 7. researchgate.net [researchgate.net]

- 8. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. Tetrahydro-2-methyl-3-furanthiol | C5H10OS | CID 62128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 2-Methyl-3-tetrahydrofuranthiol mixture of cis and trans, = 97 , FG 57124-87-5 [sigmaaldrich.com]

- 12. 2-METHYLthis compound [ventos.com]

- 13. 2-Methylthis compound | 57124-87-5 [chemicalbook.com]

- 14. Chemical Reactivity of Tetrahydrofuran_Chemicalbook [chemicalbook.com]

- 15. CN108440457B - Preparation method and application of 2-methylthis compound - Google Patents [patents.google.com]

- 16. CN111943916A - Preparation method of 2-methylthis compound - Google Patents [patents.google.com]

- 17. 2-Methyltetrahydrofuran-3-one(3188-00-9) MS [m.chemicalbook.com]

- 18. spectrabase.com [spectrabase.com]

- 19. 2-Methyl-3-furanthiol [webbook.nist.gov]

- 20. researchgate.net [researchgate.net]

- 21. agilent.com [agilent.com]

- 22. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 23. longdom.org [longdom.org]

An In-depth Technical Guide to the Spectroscopic Data of Tetrahydrofuran-3-thiol

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the key spectroscopic data for Tetrahydrofuran-3-thiol (also known as oxolane-3-thiol), a heterocyclic compound of interest in various chemical research and development sectors. Due to a notable absence of publicly available experimental spectra, this guide leverages high-quality predicted spectroscopic data to facilitate the identification and characterization of this molecule. The following sections detail the predicted ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data for this compound. Each section includes an interpretation of the predicted spectra, a summary of key data points in tabular format, and a discussion of the underlying structural features that give rise to the observed (predicted) signals. This guide is intended to serve as a valuable resource for researchers working with or synthesizing this compound, enabling them to anticipate and interpret their own analytical data.

Introduction

This compound (CAS No. 98071-96-6) is a sulfur-containing heterocyclic compound with the molecular formula C₄H₈OS.[1] Its structure consists of a five-membered tetrahydrofuran ring with a thiol group substituted at the 3-position. The presence of both a thioether and a thiol functional group within a constrained cyclic system imparts unique chemical properties that are of interest in fields such as flavor and fragrance chemistry, as well as in the synthesis of novel pharmaceutical and agrochemical compounds.

Accurate spectroscopic data is paramount for the unambiguous identification and characterization of molecules like this compound. This guide aims to fill the current void in the literature by providing a detailed analysis of its predicted spectroscopic signature.

Molecular Structure and Predicted Spectroscopic Overview

The structure of this compound dictates its spectroscopic characteristics. The molecule is chiral, with the stereocenter at the carbon bearing the thiol group. The following guide will not assume a specific stereoisomer.

Sources

An In-Depth Technical Guide to the Natural Occurrence of 2-Methyltetrahydrofuran-3-thiol in Food

Abstract

2-Methyltetrahydrofuran-3-thiol (MFT) is a potent, sulfur-containing volatile compound that imparts desirable meaty and roasted aromas to a wide variety of food products. Its extremely low odor threshold makes it a significant contributor to the overall flavor profile, even at trace concentrations. This technical guide provides a comprehensive overview of the natural occurrence of MFT in foods, delving into its formation pathways, sensory properties, and the analytical methodologies used for its detection and quantification. This document is intended for researchers, scientists, and professionals in the fields of food science, flavor chemistry, and drug development who are interested in understanding and harnessing the properties of this impactful aroma compound.

Introduction: The Significance of 2-Methylthis compound in Food Aroma

Sulfur-containing compounds are renowned for their profound impact on the aroma of foods, often acting as character-impact odorants due to their exceptionally low detection thresholds. Among these, 2-methylthis compound (MFT), also known by its FEMA number 3787, stands out for its characteristic savory, roasted meat, and slightly coffee-like aroma.[1][2][3] Initially discovered in beef broth, its presence has since been confirmed in a range of thermally processed foods, where it contributes significantly to the desirable sensory experience.[4] Understanding the natural origins and formation mechanisms of MFT is paramount for the food industry in optimizing processing conditions to enhance desirable flavors and for ensuring product consistency. This guide will explore the multifaceted nature of MFT in food systems, from its chemical genesis to its analytical determination.

Natural Occurrence and Concentration in Foodstuffs

The presence of 2-methylthis compound is predominantly associated with foods that have undergone thermal processing, such as cooking, roasting, or fermentation. Its formation is a complex interplay of precursor availability and processing conditions.

Documented Food Sources

MFT has been identified as a key aroma component in a variety of food products, including:

-

Cooked Meats: It is a well-established contributor to the characteristic aroma of boiled and roasted beef.[1][5] The Maillard reaction and the degradation of thiamine (Vitamin B1), both abundant in meat, are the primary sources of MFT in these products.[6][7]

-

Coffee: Roasted coffee beans are another significant source of MFT, where it contributes to the complex and desirable roasted aroma profile.[8][9] Its formation during the roasting process is a key aspect of coffee flavor development.

-

Fermented Products: MFT has been quantified in fermented grains used in the production of Chinese baijiu, with concentrations increasing with the number of fermentation rounds.[10]

Quantitative Data on MFT Concentration

The quantification of MFT in food is challenging due to its high volatility and low concentrations. However, advancements in analytical techniques have enabled its measurement in various matrices.

| Food Product | Concentration Range | Reference(s) |

| Fermented Grains (Baijiu) | 1.70–12.74 μg/kg | [10] |

| Roasted Coffee | Detected and Quantified (specific levels vary) | [8] |

| Flavored Meat Products (as an additive) | Recommended usage at 2 ppm | [3] |

| Flavored Snack Foods (as an additive) | Recommended usage at 15 ppm | [3] |

| Flavored Soups (as an additive) | Recommended usage at 1 ppm | [3] |

Note: The data for flavored products indicates typical addition levels for achieving a desired flavor profile and not necessarily its natural concentration.

Formation Pathways of 2-Methylthis compound

The generation of MFT in food is primarily attributed to two key chemical pathways that occur during thermal processing: the Maillard reaction and the degradation of thiamine.

The Maillard Reaction

The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, is a cornerstone of flavor development in cooked foods.[11][12] The formation of MFT through this pathway involves the interaction of a sulfur-containing amino acid, typically cysteine, with a reducing sugar. The reaction proceeds through a series of complex steps, including the formation of key intermediates.

Caption: Maillard reaction pathway leading to MFT formation.

Thiamine (Vitamin B1) Degradation

Thiamine is thermally labile and its degradation is a significant source of many sulfur-containing flavor compounds in food.[4][7] During heating, the thiamine molecule breaks down, yielding key intermediates that can subsequently react to form MFT.

Caption: Thiamine degradation pathway to MFT.

Analytical Methodologies for Quantification

The accurate quantification of MFT in complex food matrices requires sensitive and selective analytical techniques. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a widely adopted method for this purpose.

Experimental Protocol: HS-SPME-GC-MS Analysis of MFT

This protocol provides a self-validating system for the determination of MFT in a solid food matrix.

4.1.1. Materials and Reagents

-

2-Methylthis compound analytical standard

-

Internal Standard (e.g., 2-methyl-d3-tetrahydrofuran-3-thiol)

-

Sodium chloride (analytical grade)

-

Deionized water

-

20 mL headspace vials with PTFE/silicone septa

-

SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

4.1.2. Sample Preparation

-

Homogenize the solid food sample to a fine powder or paste.

-

Accurately weigh 2-5 g of the homogenized sample into a 20 mL headspace vial.

-

Add a known amount of the internal standard solution to the vial.

-

Add 5 mL of a saturated sodium chloride solution to the vial.

-

Immediately seal the vial with a screw cap containing a PTFE/silicone septum.

4.1.3. HS-SPME Procedure

-

Place the sealed vial in a heating block or water bath equipped with an agitator.

-

Equilibrate the sample at a defined temperature (e.g., 60°C) for a specific time (e.g., 15 minutes) with continuous agitation.

-

Expose the SPME fiber to the headspace of the vial for a predetermined time (e.g., 30 minutes) at the same temperature and agitation speed.

-

After extraction, retract the fiber into the needle and immediately transfer it to the GC injection port for thermal desorption.

4.1.4. GC-MS Conditions

-

Injector: Splitless mode, 250°C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Column: A suitable capillary column for volatile sulfur compounds (e.g., DB-WAX or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 3 minutes.

-

Ramp to 180°C at 5°C/min.

-

Ramp to 240°C at 20°C/min, hold for 5 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 35-350.

-

Selected Ion Monitoring (SIM) for target ions of MFT and the internal standard for enhanced sensitivity and selectivity.

-

Caption: Experimental workflow for HS-SPME-GC-MS analysis.

Sensory Properties and Flavor Impact

2-Methylthis compound is characterized by a potent and complex aroma profile. Its sensory attributes are highly dependent on its concentration and the food matrix in which it is present.

-

Odor Profile: At low concentrations, it is described as having a pleasant roasted meat, beef broth, and savory aroma.[2][3] At higher concentrations, more intense sulfurous and slightly alliaceous (onion/garlic) notes may become apparent.

-

Flavor Contribution: MFT is a key contributor to the "meaty" character of many cooked foods. Its presence enhances the overall savory perception and provides a more authentic and complex flavor profile.

-

Odor Threshold: The odor threshold of MFT is extremely low, reported to be in the parts-per-trillion range, highlighting its significant impact on food aroma even at minute concentrations.

Conclusion

2-Methylthis compound is a pivotal aroma compound that plays a crucial role in shaping the desirable sensory characteristics of a wide array of cooked and processed foods. Its natural formation through the Maillard reaction and thiamine degradation underscores the importance of understanding and controlling processing parameters to modulate its concentration and, consequently, the final flavor profile of food products. The analytical methodologies outlined in this guide provide a robust framework for the accurate quantification of MFT, enabling researchers and industry professionals to further explore its occurrence and significance. Future research should focus on expanding the quantitative database of MFT in a broader range of food matrices and further elucidating the intricate mechanisms of its formation to allow for more precise control over flavor development in foods.

References

-

Perfumer & Flavorist. (n.d.). Flavor Bites: 2-Methyl 3-Tetrahydrofuranthiol. Retrieved from [Link]

-

Bari, M. A., & Vichi, S. (2014). Determination of volatile thiols in roasted coffee by derivatization and liquid chromatography-high resolution mass spectrometric analysis. Food Research International, 64, 610–617. [Link]

-

ResearchGate. (n.d.). Thiamine degradation to the formation of 2-methyl-3-furanthiol via 5-hydroxy-3-mercapto-2-pentanone. Retrieved from [Link]

-

ResearchGate. (n.d.). Overview of the major known thiamine degradation processes. Retrieved from [Link]

-

FlavScents. (n.d.). 2-methyl-3-tetrahydrofuran thiol. Retrieved from [Link]

-

PubChem. (n.d.). Tetrahydro-2-methyl-3-furanthiol. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2-methyl-3-tetrahydrofuran thiol. Retrieved from [Link]

-

Blank, I., & Grosch, W. (2008). Formation of furan and methylfuran by maillard-type reactions in model systems and food. Journal of Agricultural and Food Chemistry, 56(12), 4647–4653. [Link]

-

Wikipedia. (n.d.). Maillard reaction. Retrieved from [Link]

-

BYJU'S. (n.d.). Mechanism of the Maillard Reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Flavor chemistry of 2-methyl-3-furanthiol, an intense meaty aroma compound. Retrieved from [Link]

-

MDPI. (2022). Analysis of Volatile Compounds, Composition, and Thermal Behavior of Coffee Beans According to Variety and Roasting Intensity. Retrieved from [Link]

-

National Institutes of Health. (2024). Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review. Retrieved from [Link]

-

San Diego State University. (2021). Role of Roasting Conditions in the Profile of Volatile Flavor Chemicals Formed from Coffee Beans. Retrieved from [Link]

-

San Diego State University. (2019). The Maillard Reaction. Retrieved from [Link]

-

Pioneer Biotech. (n.d.). 2-Methylthis compound Manufacturers, Suppliers, Factory. Retrieved from [Link]

-

Leffingwell & Associates. (2015). The 2-Methyltetrahydrofuranthiol acetates. Retrieved from [Link]

-

Eawag. (n.d.). Thiamin Degradation Pathway. Retrieved from [Link]

-

Food and Agriculture Organization of the United Nations. (n.d.). Online Edition: "Specifications for Flavourings". Retrieved from [Link]

-

Perfumer & Flavorist. (2012). 2-Methyltetrahydrofuran-3-one and Other Flavor Furans ingredients. Retrieved from [Link]

- Google Patents. (n.d.). CN111943916A - Preparation method of 2-methylthis compound.

-

Iowa State University Digital Repository. (n.d.). THE MECHANISM . Retrieved from [Link]

-

Journal of Applied Pharmaceutical Science. (n.d.). Determination of aromatic profiles of coffee beans according to different roasting times by SPME/GC-MS analysis. Retrieved from [Link]

-

Chemical & Engineering News. (2007). Tweaking Coffee's Flavor Chemistry. Retrieved from [Link]

Sources

- 1. Thiamin Degradation Pathway [eawag-bbd.ethz.ch]

- 2. 2-methyl-3-tetrahydrofuran thiol [flavscents.com]

- 3. 2-methyl-3-tetrahydrofuran thiol [thegoodscentscompany.com]

- 4. 2-Methylthis compound Manufacturers, Suppliers, Factory - Wholesale Price - Pioneer Biotech [pioneer-biotech.com]

- 5. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Determination of volatile thiols in roasted coffee by derivatization and liquid chromatography-high resolution mass spectrometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 10. The 2-Methyltetrahydrofuranthiol acetates [leffingwell.com]

- 11. Maillard reaction - Wikipedia [en.wikipedia.org]

- 12. byjus.com [byjus.com]

The Pungent Trail: A Technical Guide to the Discovery and History of Sulfur-Containing Flavor Compounds

Abstract

Volatile sulfur compounds (VSCs) represent a class of molecules that wield a disproportionately large influence on the aroma profiles of a vast array of foods and beverages. Characterized by their exceedingly low odor thresholds, these compounds can define the desirable character of everything from fresh garlic and ripe tropical fruits to roasted coffee and savory cooked meats.[1][2][3] Conversely, they can also be the source of undesirable off-flavors. This technical guide provides an in-depth exploration of the historical journey of discovery of these potent flavor molecules, from their early, often serendipitous, encounters to the sophisticated analytical methodologies that have unraveled their complex chemistry. We will delve into the key biosynthetic and chemical formation pathways, the evolution of analytical techniques, and provide detailed protocols for their study, offering a comprehensive resource for researchers, scientists, and drug development professionals in the field of flavor chemistry.

Introduction: The Double-Edged Sword of Sulfur in Flavor

The element sulfur, known since antiquity and often referred to as "brimstone," has a long and storied history, having been used in ancient religious ceremonies, traditional medicine, and early chemical experiments.[4][5] Its incorporation into organic molecules gives rise to a class of compounds with remarkable sensory properties. Organosulfur compounds are responsible for the characteristic smells of skunk spray, odorized natural gas, and garlic, illustrating their potent and often pungent nature.[4]

In the realm of food science, volatile sulfur compounds were traditionally associated with negative attributes, such as the "rotten egg" smell of hydrogen sulfide or the sulfury off-flavors in some beverages.[1][2] However, a paradigm shift has occurred in recent decades, with research increasingly revealing the crucial role of trace amounts of VSCs in creating the desirable and characteristic aromas of many cherished foods.[1][6][7] These compounds are often present at concentrations in the parts-per-billion or even parts-per-trillion range, yet they can be the "character-impact" compounds that define a food's flavor profile.[2] This guide will trace the scientific journey that led to this nuanced understanding, a journey driven by advancements in analytical chemistry and a growing appreciation for the chemical intricacies of flavor.

The Dawn of Discovery: Early Encounters and Foundational Work

The scientific investigation into the chemical basis of food flavors began in earnest in the 19th and early 20th centuries. Early studies of Allium species, such as garlic and onions, were pivotal in establishing the role of sulfur compounds in potent food aromas.

The Case of Garlic: Unraveling Allicin

The pungent aroma of freshly crushed garlic has been recognized for millennia. However, it wasn't until 1944 that the chemical compound responsible for this characteristic scent was isolated and identified. Chester J. Cavallito and John Hays Bailey, working at Winthrop Chemical Company, isolated a compound they named "allicin."[8][9][10] Their work revealed a fascinating enzymatic process: when garlic cloves are crushed, an enzyme called alliinase comes into contact with a stable, odorless precursor, alliin (S-allyl-L-cysteine sulfoxide).[8][10][11][12] The enzyme rapidly cleaves alliin, leading to the formation of the highly reactive and odorous allicin (diallyl thiosulfinate).[12][13] This discovery was a landmark in flavor chemistry, demonstrating that potent flavor compounds could be generated instantaneously through enzymatic action upon tissue damage.[12][13]

The biosynthetic pathway of alliin and other related S-alk(en)yl cysteine sulfoxides (CSOs) in Allium and Brassica vegetables has since been extensively studied, revealing complex metabolic routes originating from amino acids like cysteine.[14][15][16][17][18]

Diagram: Biosynthesis and Enzymatic Release of Allicin

Caption: Enzymatic formation of allicin upon crushing of garlic.

The Thermal Revolution: Sulfur Compounds from Cooking

While enzymatic reactions explain the flavors of many fresh foods, the aromas generated during cooking are a different chemical story. The application of heat triggers a cascade of complex reactions, with the Maillard reaction and thermal degradation of sulfur-containing precursors being central to the formation of a vast array of potent sulfurous aroma compounds.[19][20]

The Maillard Reaction and Strecker Degradation

First described by Louis Camille Maillard in 1912, the Maillard reaction is a non-enzymatic browning reaction between amino acids and reducing sugars that occurs upon heating.[21] This reaction is responsible for the desirable color and flavor of a wide range of cooked foods, including baked bread, roasted coffee, and seared meat.[21][22]

When sulfur-containing amino acids like cysteine and methionine participate in the Maillard reaction, a plethora of volatile sulfur compounds are generated.[11][23] These include thiophenes, thiazoles, and other heterocyclic compounds that contribute roasted, meaty, and savory notes.[24][25] A key related process is the Strecker degradation of amino acids, which produces aldehydes and other important flavor molecules, including sulfur-containing ones like methional from methionine, which is known for its boiled potato-like aroma.[19]

Thiamine's Contribution to Meaty Flavors

Another critical precursor for cooked flavors is thiamine (Vitamin B1). Its thermal degradation, particularly in meat, generates highly potent, meaty-smelling sulfur compounds.[26][27] Key examples include 2-methyl-3-furanthiol, which has a distinct cooked meat aroma, and bis(2-methyl-3-furyl) disulfide, also a key aroma compound in cooked meat.[26][27] The discovery of these compounds was crucial in understanding the chemical basis of "meaty" flavors and has been instrumental in the development of savory flavorings.[20][25][26]

Diagram: Key Pathways to Thermal Generation of Sulfur Flavor Compounds

Caption: Formation of sulfur flavors via cooking processes.

The Analytical Revolution: From Distillation to GC-MS/O

The discovery and identification of trace-level volatile sulfur compounds would have been impossible without the parallel development of sophisticated analytical techniques. The inherent challenges of studying VSCs—their low concentrations, high volatility, and chemical lability—necessitated the creation of highly sensitive and selective methods.[1][2][28]

Early Techniques and Their Limitations

Early methods for flavor analysis relied on techniques like distillation and solvent extraction.[28] While useful for concentrating volatiles, these methods were often harsh, leading to the formation of artifacts—compounds not originally present in the food but created by the analytical process itself.[1][28] For instance, early reports of certain polysulfides in onions were later shown to be thermal artifacts from gas chromatography analysis.[1]

The Advent of Gas Chromatography (GC)

The development of gas chromatography (GC) in the 1950s was a watershed moment for flavor chemistry.[29][30] GC allowed for the separation of complex mixtures of volatile compounds with high resolution.[31] The coupling of GC with sulfur-specific detectors, such as the Flame Photometric Detector (FPD) and the more sensitive Pulsed Flame Photometric Detector (PFPD) and Sulfur Chemiluminescence Detector (SCD), provided the selectivity needed to detect trace sulfur compounds in complex food matrices.[1][32][33]

The Power of Hyphenation: GC-Mass Spectrometry and GC-Olfactometry

The true revolution in flavor analysis came with the hyphenation of GC with other techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): First demonstrated in the mid-1950s, the coupling of GC with MS provided a powerful tool for both separating and identifying volatile compounds.[30][34] The mass spectrometer acts as a "molecular fingerprint" detector, allowing for the positive identification of the compounds eluting from the GC column.[31] This technique has become the gold standard for the identification of flavor compounds.[6][34]

-